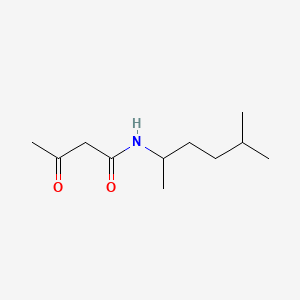
Tris(2-ethylhexyl)(phenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-ethylhexyl)(phenyl)silane is an organosilicon compound with the molecular formula C30H56Si. It is characterized by the presence of a phenyl group and three 2-ethylhexyl groups attached to a silicon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(2-ethylhexyl)(phenyl)silane can be synthesized through the hydrosilylation reaction. This involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. A common method includes the reaction of phenylsilane with 2-ethylhexyl acrylate in the presence of a platinum catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(2-ethylhexyl)(phenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds.
Substitution: The phenyl and 2-ethylhexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens and organometallic compounds are often used.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Corresponding alcohols and hydrocarbons.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(2-ethylhexyl)(phenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions and as a reducing agent.
Biology: The compound is explored for its potential in modifying biomolecules and as a component in drug delivery systems.
Medicine: Research is ongoing into its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings
Wirkmechanismus
The mechanism of action of Tris(2-ethylhexyl)(phenyl)silane involves its ability to donate hydride ions (H-) in chemical reactions. This property makes it an effective reducing agent. The silicon atom in the compound can form strong bonds with oxygen and other electronegative elements, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Phenylsilane: Similar in structure but lacks the 2-ethylhexyl groups.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Diphenylsilane: Contains two phenyl groups instead of one
Uniqueness: Tris(2-ethylhexyl)(phenyl)silane is unique due to the presence of three bulky 2-ethylhexyl groups, which provide steric hindrance and influence its reactivity and solubility. This makes it particularly useful in applications requiring specific steric and electronic properties .
Eigenschaften
Molekularformel |
C30H56Si |
|---|---|
Molekulargewicht |
444.8 g/mol |
IUPAC-Name |
tris(2-ethylhexyl)-phenylsilane |
InChI |
InChI=1S/C30H56Si/c1-7-13-19-27(10-4)24-31(30-22-17-16-18-23-30,25-28(11-5)20-14-8-2)26-29(12-6)21-15-9-3/h16-18,22-23,27-29H,7-15,19-21,24-26H2,1-6H3 |
InChI-Schlüssel |
PBEVPYBJVHYCLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C[Si](CC(CC)CCCC)(CC(CC)CCCC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




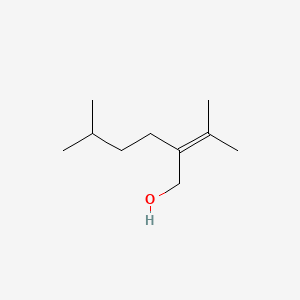


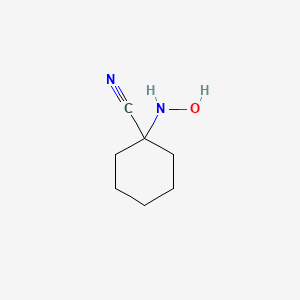


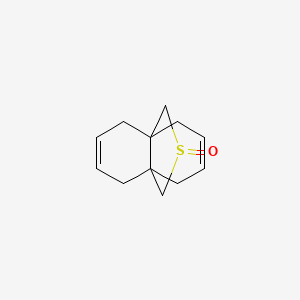
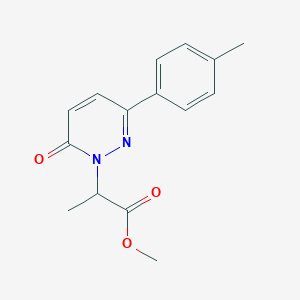
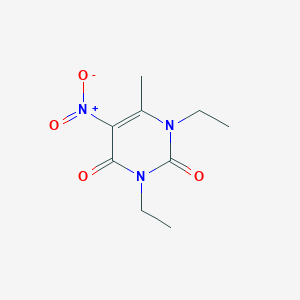
![5-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11957663.png)

